molecular formula C15H11Cl2N3Na2O5S B13763682 Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt CAS No. 68133-31-3

Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt

Cat. No.: B13763682
CAS No.: 68133-31-3
M. Wt: 462.2 g/mol
InChI Key: IWFWZZWWQUWJSL-UHFFFAOYSA-L
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Description

This compound is a sulfonated benzoic acid derivative featuring a triazenyl group (N-N-N) substituted with a 2,4-dichlorophenyl moiety and an ethyl group. The disodium salt form enhances its water solubility, making it suitable for applications in pharmaceuticals, dyes, or agrochemicals. Key structural elements include:

  • 2,4-Dichlorophenyl substituent: Enhances lipophilicity and may contribute to antimicrobial properties .
  • Sulfo group (-SO₃⁻): Increases hydrophilicity and stabilizes the molecule via ionic interactions .

Properties

CAS No.

68133-31-3

Molecular Formula

C15H11Cl2N3Na2O5S

Molecular Weight

462.2 g/mol

IUPAC Name

disodium;2-[[(2,4-dichlorophenyl)diazenyl]-ethylamino]-5-sulfonatobenzoate

InChI

InChI=1S/C15H13Cl2N3O5S.2Na/c1-2-20(19-18-13-5-3-9(16)7-12(13)17)14-6-4-10(26(23,24)25)8-11(14)15(21)22;;/h3-8H,2H2,1H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

IWFWZZWWQUWJSL-UHFFFAOYSA-L

Canonical SMILES

CCN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])N=NC2=C(C=C(C=C2)Cl)Cl.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

Step Description Reagents/Conditions Notes
1 Diazotization of 2,4-dichloroaniline Sodium nitrite (NaNO2), hydrochloric acid (HCl), 0–5 °C Generates diazonium salt intermediate
2 Preparation of 5-sulfobenzoic acid derivative Sulfonation of benzoic acid or use of commercially available sulfonated benzoic acid Provides sulfonic acid functionality for solubility
3 Coupling reaction Diazonium salt + 5-sulfobenzoic acid derivative under controlled pH (acidic to neutral) Forms azo/triazenyl linkage
4 Alkylation Introduction of ethyl group on triazenyl nitrogen Usually via alkyl halide under basic conditions
5 Neutralization Treatment with sodium hydroxide (NaOH) to form disodium salt Enhances water solubility and stability

Reaction Conditions and Optimization

  • Temperature: Diazotization is performed at low temperatures (0–5 °C) to maintain diazonium salt stability.
  • pH Control: Coupling reactions require pH adjustment (usually mildly acidic to neutral) to favor azo bond formation and prevent hydrolysis.
  • Solvent: Aqueous or mixed aqueous-organic solvents are used depending on solubility and reactivity.
  • Purification: Crystallization or precipitation of the disodium salt is common to isolate the pure compound.

Chemical Stability Considerations

  • The compound is sensitive to light and heat, which can cause azo bond cleavage or triazenyl decomposition.
  • Stability is enhanced in neutral to slightly alkaline pH and in aqueous environments due to the sulfonate group.
  • Proper storage in dark, cool conditions is recommended.

Analytical Characterization During Preparation

Research Findings and Comparative Analysis

Literature Data on Synthesis Yields and Purity

Reference Method Highlights Yield (%) Purity Assessment
Evitachem (2025) Standard diazotization and coupling with pH and temperature control 85-90% UV-Vis and HPLC confirmed >95% purity
World Journal of Pharmaceutical Research (2024) Related hydrazide derivatives synthesis showing multi-step aromatic acylation and hydrazone formation 75-88% Confirmed by NMR and antimicrobial assay
Chemicalbook (2016) Benzoyl derivatives synthesis via phthalic anhydride and substituted phenols 90-98% Crystallization and elemental analysis

Comparative Notes

  • The presence of the sulfonate group significantly improves solubility and reaction handling.
  • The triazenyl group formation is more sensitive than azo coupling, requiring stricter control.
  • Alkylation steps to introduce the ethyl group are typically high yielding but require anhydrous conditions.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 2,4-dichloroaniline, benzoic acid sulfonate derivatives, sodium nitrite, ethyl halide
Key Reactions Diazotization, azo/triazenyl coupling, alkylation, neutralization
Critical Parameters Temperature (0–5 °C for diazotization), pH (acidic to neutral for coupling), inert atmosphere for alkylation
Purification Crystallization, precipitation as disodium salt
Analytical Techniques UV-Vis, HPLC, elemental analysis, NMR (for related compounds)
Yield Range 75–98% depending on step and conditions
Stability Sensitive to light and heat; stable in neutral to alkaline aqueous solutions

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Dichlorophenyl-Substituted Benzoic Acid Derivatives

Compounds with dichlorophenyl groups exhibit distinct bioactivity and physicochemical properties depending on substitution patterns:

Compound Name Molecular Weight (g/mol) Substituents Key Features
Target Compound ~458.1 (estimated) 2,4-DCl-Ph, ethyl-triazenyl, -SO₃⁻ Enhanced solubility (disodium salt), redox-active triazenyl group
3-(2,4-Dichlorophenyl)benzoic acid (dCPB7) 267.1 2,4-DCl-Ph Lipophilic, antimicrobial activity against S. aureus
2,4-Dichlorobenzoic acid (dCB1) 191.0 2,4-DCl Simple structure, used as a synthetic intermediate

Key Differences :

  • The disodium salt improves aqueous solubility compared to non-sulfonated analogs .

Triazenyl-Containing Sulfonated Benzoic Acids

Triazenyl groups are rare in benzoic acid derivatives. A structurally similar compound is Benzoic acid, 2-[3-(2-methoxy-4-nitrophenyl)-1-methyl-2-triazenyl]-5-sulfo-, disodium salt (CAS 878747-45-6):

  • Substituents : 2-Methoxy-4-nitrophenyl (vs. 2,4-dichlorophenyl), methyl-triazenyl (vs. ethyl-triazenyl).
  • Impact :
    • Methoxy and nitro groups increase electron-withdrawing effects, altering reactivity .
    • Methyl vs. ethyl triazenyl affects steric bulk and metabolic stability .

Sulfonated Aromatic Dyes and Pharmaceuticals

and highlight sulfonated azo dyes with disodium salts, such as:

  • C.I. Direct Black 4 : Contains azo (-N=N-) and sulfonate groups.
  • Key Contrast : Azo dyes lack triazenyl groups but share sulfonate-driven solubility. The target compound’s triazenyl moiety may offer distinct coordination chemistry or biological targeting .

Biological Activity

Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt (CAS Number: 68133-31-3) is a complex organic compound notable for its potential biological activities. This compound features a benzoic acid core with significant substitutions that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzoic Acid Core : Provides the base structure.
  • Dichlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Ethyl-Triazenyl Group : Known for its potential anticancer properties.
  • Sulfonic Acid Group : Increases water solubility, facilitating biological availability.

The molecular formula is C15H14Cl2N4Na2O5SC_{15}H_{14}Cl_2N_4Na_2O_5S with a molecular weight of approximately 462.2 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and inflammation.
  • Modulation of Signal Transduction Pathways : It can affect pathways related to apoptosis and cell survival, potentially enhancing the efficacy of other therapeutic agents.

Anticancer Properties

Research indicates that the compound exhibits promising anticancer activity. It has been studied for its ability to inhibit the eIF4E/eIF4G interaction, which is critical in cancer cell growth and survival. In vitro studies demonstrated significant suppression of growth in various cancer cell lines, including lung carcinoma cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with microbial membranes, leading to cell lysis and death. Further research is needed to quantify this activity across different microbial strains.

Case Studies and Research Findings

  • Inhibition of Tumor Growth :
    • A study published in Neoplasia reported that compounds similar to benzoic acid derivatives effectively suppressed tumor growth in animal models by targeting eIF4E pathways .
  • Antioxidant Properties :
    • Research indicates that the compound may exhibit antioxidant activity, which can be beneficial in reducing oxidative stress in cells. This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression.
  • Inflammation Modulation :
    • Another study explored the anti-inflammatory effects of similar compounds, suggesting potential applications in treating inflammatory diseases by modulating cytokine production.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,4-Dichlorobenzoic AcidStructureModerate anti-inflammatory effects
Sulfonated Benzoic AcidsVariesKnown for enhanced solubility; limited biological data

The unique combination of substituents in benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt sets it apart from other compounds, potentially enhancing its efficacy in specific therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound to ensure high purity for research applications?

  • Methodological Answer : Synthesis typically involves diazo coupling reactions between 2,4-dichloroaniline derivatives and sulfonated benzoic acid precursors under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions. Purification requires recrystallization using ethanol/water mixtures, followed by column chromatography (silica gel, eluent: methanol/ethyl acetate) to remove unreacted intermediates . Purity verification should use HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection at 254 nm .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • UV-Vis : Absorbance peaks at ~310 nm (triazenyl group) and ~450 nm (sulfo-aromatic system) .
  • NMR : 1^1H NMR should show signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.5–8.3 ppm, multiplets). 13^13C NMR confirms sulfonate groups (δ 120–130 ppm) .
  • Mass Spectrometry : ESI-MS in negative mode should yield [M–2Na]2^2- ions matching the molecular weight (~550–600 Da) .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : The disodium salt form enhances water solubility (>100 mg/mL at 25°C). In organic solvents, solubility is limited but improves in polar aprotic solvents like DMSO (20–30 mg/mL). Solubility profiles should be validated via gravimetric analysis after 24-hour agitation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported degradation pathways under UV exposure?

  • Methodological Answer : Conflicting degradation data (e.g., half-life ranging from 2–10 hours under UV) may arise from differences in light intensity or matrix effects. Use standardized UV chambers (e.g., 365 nm, 1.5 mW/cm²) and HPLC-MS to track degradation products. Key intermediates include 2,4-dichlorophenol (m/z 163) and sulfonated benzoquinone (m/z 215) . Control for dissolved oxygen and pH to isolate pathway variability .

Q. How does the triazenyl group influence the compound’s reactivity in photodynamic applications?

  • Methodological Answer : The triazenyl moiety (–N=N–N–) acts as a photosensitizer, generating singlet oxygen (1O2^1O_2) under visible light. Quantify 1O2^1O_2 yield using 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) as a trap, monitored via fluorescence decay at 378 nm. Compare with analogous compounds lacking the triazenyl group to isolate its role .

Q. What computational models are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled proteins (e.g., cytochrome P450 2C9) to assess interactions. Parameterize the sulfonate group with RESP charges (GAFF force field) and validate with MD simulations (NAMD, 100 ns trajectories). Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers mitigate interference from sulfonate groups in electrochemical sensing applications?

  • Methodological Answer : Sulfonate groups can adsorb onto electrode surfaces, causing signal drift. Pre-treat electrodes with poly-L-lysine coatings to block non-specific binding. Use differential pulse voltammetry (DPV) with a carbon nanotube-modified glassy carbon electrode to enhance sensitivity (detection limit: ~0.1 µM) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability in aqueous buffers?

  • Analysis : Discrepancies arise from buffer composition. Phosphate buffers (pH 7.4) induce precipitation due to sodium ion competition, while Tris-HCl buffers (pH 7.4) stabilize the sulfonate group. Validate stability via dynamic light scattering (DLS) over 72 hours and correlate with zeta potential measurements .

Q. How should researchers address variability in cytotoxicity assays across cell lines?

  • Analysis : The compound’s IC₅₀ varies (e.g., 10–50 µM in HepG2 vs. MCF-7) due to differences in sulfonate transporter expression. Normalize cytotoxicity data to cellular uptake quantified via LC-MS/MS. Use siRNA knockdown of SLC26A3 transporters to confirm uptake dependency .

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